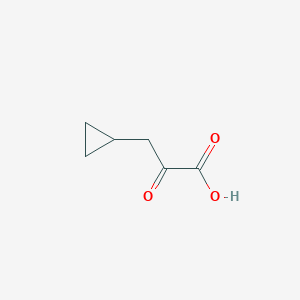

3-Cyclopropyl-2-oxopropanoic acid

Description

3-Cyclopropyl-2-oxopropanoic acid (CAS: Not explicitly provided; related ethyl ester: 64025-67-8 ) is an α-keto acid featuring a cyclopropyl substituent at the β-position. This compound is synthesized via a two-step process involving a nucleophilic substitution reaction under inert conditions (N₂ atmosphere) using sodium hydride (NaH), (bromomethyl)cyclopropane, and ethyl 1,3-dithiane-2-carboxylate in dimethylformamide (DMF), followed by purification . The product is characterized by distinct NMR signals, including cyclopropyl proton resonances at δ 0.5–1.5 ppm in $ ^1H $ NMR and carbonyl carbon signals near δ 200 ppm in $ ^13C $ NMR . Its structural rigidity and electron-deficient α-keto group make it a valuable intermediate in organic synthesis and biocatalysis.

Properties

IUPAC Name |

3-cyclopropyl-2-oxopropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-5(6(8)9)3-4-1-2-4/h4H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTITUAIFHMHRIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The cyclopropyl group in 1k introduces steric strain and electron-withdrawing effects, altering reactivity compared to the bulkier cyclohexyl group in 1m or the flexible alkenyl chain in 1i .

- Synthetic Flexibility : 1k requires stringent inert conditions (N₂, DMF) due to the sensitivity of the cyclopropyl moiety, whereas 1m and 1i are synthesized under milder protocols .

Functional and Reactivity Comparisons

α-Keto Acid Reactivity

- 3-Cyclopropyl-2-oxopropanoic acid: The α-keto group participates in aldol condensations and decarboxylation reactions, with the cyclopropyl ring stabilizing transition states via hyperconjugation .

- 2-Oxoadipic acid : A linear α-keto acid with a longer carbon chain, it exhibits higher solubility in polar solvents but lower thermal stability compared to 1k .

- 3,3-Dimethyl-2-oxobutanoic acid: The geminal dimethyl groups hinder nucleophilic attacks at the β-carbon, reducing its utility in cyclization reactions relative to 1k .

Data Tables for Key Analogous Compounds

Table 1: Structural Similarity Scores (Based on Computational Analysis)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.